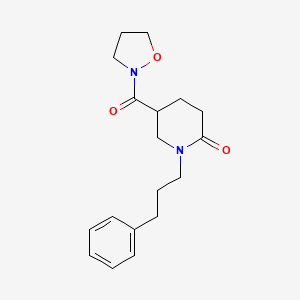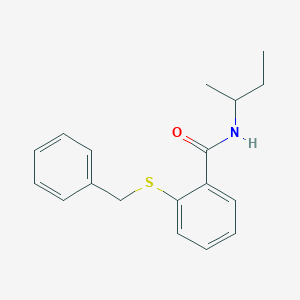![molecular formula C22H25N5O B5957871 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one](/img/structure/B5957871.png)
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one is a complex organic compound that features a pyrazole ring, an imidazolidinone moiety, and a phenyl group
Preparation Methods
The synthesis of 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methyl-1-phenylpyrazole, which is then subjected to a series of reactions to introduce the ethylamino and phenyl groups. The final step involves the formation of the imidazolidinone ring under specific reaction conditions, such as the use of a suitable base and solvent .
Chemical Reactions Analysis
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinone ring or the pyrazole ring can be modified.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide.
Scientific Research Applications
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various pyrazole derivatives.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for their antioxidant and anticancer activities.
Properties
IUPAC Name |
1-[4-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16(21-15-25-27(17(21)2)20-6-4-3-5-7-20)24-14-18-8-10-19(11-9-18)26-13-12-23-22(26)28/h3-11,15-16,24H,12-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKNQYMIJUJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=C(C=C3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5957788.png)
![1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methylpiperidine](/img/structure/B5957792.png)
![2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957799.png)
![1-cyclohexyl-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5957817.png)

![5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B5957825.png)
![N-(4-methylphenyl)-2-[2-({[5-(2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5957844.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5957846.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5957853.png)
amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5957864.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B5957879.png)
![3,4,5-trimethoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B5957887.png)
![N-{3-[(methylamino)carbonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B5957895.png)
